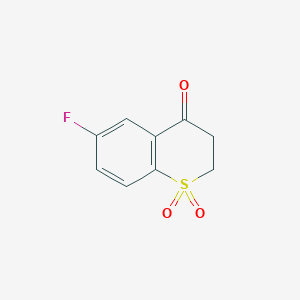

6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorochrome Utilization in Biological Research

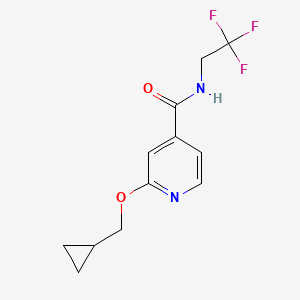

Fluorochromes, such as 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, have become indispensable in biological research for their role as reporter molecules. Their applications extend to multispectral photoacoustic imaging, where they enable the imaging of depth-resolved distributions in small animals with high sensitivity and spatial resolution. This approach facilitates the differentiation of chromophores and fluorochromes, enhancing the visualization of functional and molecular information in vivo (Razansky, Vinegoni, & Ntziachristos, 2007).

Enhancement in Analytical Chemistry

In analytical chemistry, the compound has shown potential in enhancing thiochrome-based peroxide measurements. Thiochrome, a fluorescent product of enzyme-mediated oxidations, benefits from the presence of fluorine-containing compounds in the reaction mixture, leading to a significant increase in the yield of thiochrome. This enhancement is critical for the sensitive fluorometric measurements of peroxides, providing a path to increase the sensitivity of important assay methods (Jianzhong Li et al., 2003).

Applications in Chemical Synthesis

The compound's unique properties are also leveraged in chemical synthesis, particularly in reactions involving fluorocarbon complexes. The interaction of these complexes with nucleophiles has been explored for regioselective carbon-fluorine bond cleavage reactions. This process is instrumental in the synthesis of various organic compounds, highlighting the versatility and reactivity of fluorine-containing reagents in facilitating complex chemical transformations (Park, Pontier-Johnson, & Roundhill, 1990).

Fluorination Techniques

Electrophilic fluorination techniques have seen advancements through the use of hypervalent iodine reagents derived from fluoride. These reagents, stabilized by fluorine-containing compounds like 6-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide, offer a novel approach to the monofluorination and difluorination of ketones. Such methodologies are pivotal in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in pharmaceutical and material sciences (Geary, Hope, Singh, & Stuart, 2013).

Propriétés

IUPAC Name |

6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULHFQMJFXBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)